molecular formula C7H15N3O3S B1415964 Methanesulfonic acid 6-azidohexyl ester CAS No. 235095-06-4

Methanesulfonic acid 6-azidohexyl ester

Cat. No. B1415964
CAS RN: 235095-06-4
M. Wt: 221.28 g/mol
InChI Key: JLKXIJHTBTZYEZ-UHFFFAOYSA-N
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Description

Methanesulfonic acid 6-azidohexyl ester (6-MAHE) is an organic compound of the carboxylic acid family. It is an important building block in organic synthesis and is used in a variety of scientific research applications. 6-MAHE is a versatile compound that can be used to synthesize a wide range of compounds, including those used in pharmaceuticals, biochemistry, and materials science. In

Scientific Research Applications

Electrochemical Synthesis

Methanesulfonic acid (MSA) is produced through the direct sulfonation of methane in an electrochemical reactor . The process involves the in situ formation of an initiating species from the electrolyte at a boron-doped diamond anode . This method is beneficial for reaching high concentration at outstanding selectivity .

Methane Functionalization

MSA is a product of methane functionalization . This process involves the reaction of methane and sulfur trioxide, resulting in >99% selectivity and yield of MSA . The highly selective initiator based on a sulfonyl peroxide can be prepared in situ .

Hydrometallurgy

MSA has potential applications in hydrometallurgy . Its unique properties make it an attractive agent for a variety of chemical reactions .

Optoelectronic Systems

Reduced graphene oxide (RGO) has been extensively studied and applied in optoelectronic systems . However, its unstable dispersion in organic solvents has limited its application . To overcome this problem, the newly designed and developed aggregation-induced emission (AIE) material poly [(9,9-bis (6-azidohexyl)-9H-fluorene)-alt- (9- (4- (1,2,2-triphenylvinyl)phenyl)-9H-carbazole)] (PAFTC) was covalently grafted onto RGO to produce (PFTC- g -RGO) .

Information Storage

In resistive random access memory (RRAM) devices, PFTC- g -RGO was used as the active layer material . The fabricated Al/PFTC- g -RGO/ITO device exhibited nonvolatile bistable resistive switching performances with a long retention time of over 10 4 s, excellent endurance of over 200 switching cycles, and an impressively low turn-ON voltage .

Organic Solar Cells

Azide-containing copolymers derived from random copolymers of 6-cholorohexyl methacrylate and methyl methacrylate were reacted with C60 in chlorobenzene to afford polymethacrylates with high C60 content up to 41.4 wt% soluble in common organic solvents such as CHCl3, THF, and toluene . This has potential applications as n-type semiconductor for organic solar cells .

properties

IUPAC Name

6-azidohexyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3S/c1-14(11,12)13-7-5-3-2-4-6-9-10-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKXIJHTBTZYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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